molecular formula C12H14ClF2NO2 B1388198 (S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217750-06-5

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1388198
CAS No.: 1217750-06-5
M. Wt: 277.69 g/mol
InChI Key: YEJFDSBCFZCUFF-YDALLXLXSA-N
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Description

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of fluorinated organic compounds. It features a pyrrolidine ring, a benzyl group with difluorine substituents on the benzene ring, and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-difluorobenzyl bromide and a suitable pyrrolidine derivative.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the pyrrolidine derivative attacks the electrophilic carbon of the benzyl bromide under basic conditions.

  • Industrial Production Methods: Large-scale synthesis may involve continuous flow chemistry to ensure consistent product quality and yield.

Chemical Reactions Analysis

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes several types of reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

  • Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

  • Major Products Formed: Oxidation typically yields the carboxylic acid, while reduction results in the corresponding alcohol.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its pharmacological properties, such as its potential use in drug design and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is unique due to its specific structural features. Similar compounds include:

  • 3,4-Difluorobenzyl bromide

  • 2,3-Difluorobenzyl bromide

  • 4-Fluorobenzyl bromide

These compounds share the difluorinated benzyl group but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFDSBCFZCUFF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661601
Record name 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217750-06-5
Record name 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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